molecular formula C8H16O2 B2705431 (2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol CAS No. 2248220-70-2

(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol

Cat. No.: B2705431
CAS No.: 2248220-70-2
M. Wt: 144.214
InChI Key: RDRGCSRVSHNNSB-JAMMHHFISA-N
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Description

(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol is a chiral secondary alcohol characterized by an S-configured methyl group at the second carbon and a tetrahydrofuran (oxolane) ring attached at the third carbon. The compound’s structure combines a branched alcohol moiety with a five-membered oxygenated ring, conferring unique steric and electronic properties.

Properties

IUPAC Name

(2S)-2-methyl-3-(oxolan-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(5-9)4-8-2-3-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRGCSRVSHNNSB-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-methylpropanoic acid with oxirane under acidic conditions to form the oxolane ring. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of 2-methyl-3-(oxolan-3-yl)propanoic acid.

    Reduction: Formation of 2-methyl-3-(oxolan-3-yl)propane.

    Substitution: Formation of 2-methyl-3-(oxolan-3-yl)propyl chloride.

Scientific Research Applications

(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the oxolane ring can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s closest analogs include alcohols and ethers with oxygenated rings (e.g., oxetane, oxolane) and stereochemical variations. Key comparisons are outlined below:

Table 1: Structural and Physical Property Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) logP<sup>*</sup> Solubility<sup>†</sup> Reported Activities
(2S)-2-Methyl-3-(oxolan-3-yl)propan-1-ol S-configuration, oxolane ring ~158.23 ~0.8 Moderate (polar solvents) Not reported
Oxetan-3-ol (7748-36-9) Three-membered oxetane ring, primary alcohol 74.08 ~-0.2 High (water) Unstudied
(R)-2-Ethoxypropan-1-ol Ethoxy group, R-configuration 118.17 ~0.5 Moderate (ethanol) Unknown
3-Methoxyoxetane Oxetane ring, methoxy substituent 88.11 ~0.3 Low (lipids) Possible spasmolytic activity
Phytonadione () Naphthoquinone, long isoprenoid chain 450.70 ~10.5 Insoluble (aqueous) Coagulation (Vitamin K analog)

<sup>*</sup>Estimated using fragment-based methods (e.g., XLogP3).
<sup>†</sup>Qualitative assessment based on functional groups.

Key Findings from Comparative Analysis

Smaller rings (e.g., oxetane) may improve membrane permeability in pharmaceuticals but reduce solubility compared to oxolane derivatives.

Stereochemical Influence: The S-configuration at the second carbon distinguishes the target compound from enantiomers like (R)-2-ethoxypropan-1-ol.

Functional Group Effects :

  • Hydroxyl vs. Ether Groups : The primary alcohol in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to ethers like 3-methoxyoxetane.
  • Branched Alkyl Chains : The methyl group at C2 may hinder rotational freedom, altering conformational preferences relative to linear-chain analogs.

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